2-(2,3-dihydro-1H-indol-1-yl)-7-(4-fluorophenyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one
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Overview
Description
2-(2,3-dihydro-1H-indol-1-yl)-7-(4-fluorophenyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one is a synthetic organic compound that belongs to the class of quinazolinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1H-indol-1-yl)-7-(4-fluorophenyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Derivative: Starting with an indole precursor, various functional groups are introduced through electrophilic substitution reactions.
Quinazolinone Core Formation: The quinazolinone core is synthesized through cyclization reactions involving appropriate precursors.
Coupling Reactions: The final step involves coupling the indole derivative with the quinazolinone core under specific conditions, such as the presence of a base or catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing techniques like recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dihydro-1H-indol-1-yl)-7-(4-fluorophenyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxidized derivatives.
Reduction: Addition of hydrogen atoms to reduce specific functional groups.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for treating diseases.
Industry: Utilizing its properties in material science or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2,3-dihydro-1H-indol-1-yl)-7-(4-fluorophenyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could modulate biological pathways, leading to its observed effects. Detailed studies would be required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar core structures but different substituents.
Indole Derivatives: Molecules containing the indole moiety with various functional groups.
Uniqueness
The uniqueness of 2-(2,3-dihydro-1H-indol-1-yl)-7-(4-fluorophenyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C23H20FN3O |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
2-(2,3-dihydroindol-1-yl)-7-(4-fluorophenyl)-4-methyl-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C23H20FN3O/c1-14-22-19(12-17(13-21(22)28)15-6-8-18(24)9-7-15)26-23(25-14)27-11-10-16-4-2-3-5-20(16)27/h2-9,17H,10-13H2,1H3 |
InChI Key |
HVSDOGZTOSXIBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC(=N1)N3CCC4=CC=CC=C43)CC(CC2=O)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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